Benzyl 6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate
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Overview
Description
Benzyl 6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate is a bicyclic compound with a unique structure that includes a benzyl group, a ketone, and an azabicycloheptane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for Benzyl 6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures .
Industrial Production Methods
While specific industrial production methods for Benzyl 6-oxo-2-azabicyclo[22
Chemical Reactions Analysis
Types of Reactions
Benzyl 6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized under strong oxidizing conditions.
Reduction: The ketone can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles.
Major Products Formed
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Benzyl 6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Potential use in studying enzyme interactions due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Used in the synthesis of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of Benzyl 6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate involves its interaction with specific molecular targets. The azabicycloheptane ring structure allows it to fit into enzyme active sites, potentially inhibiting or modifying enzyme activity. The benzyl group can enhance its binding affinity to certain receptors or enzymes, making it a valuable compound in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
- Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate
- tert-Butyl 6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate
- 2-Benzyl-2-azabicyclo[2.2.1]heptane-6-carbonitrile
Uniqueness
Benzyl 6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C14H15NO3 |
---|---|
Molecular Weight |
245.27 g/mol |
IUPAC Name |
benzyl 6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate |
InChI |
InChI=1S/C14H15NO3/c16-13-7-11-6-12(13)15(8-11)14(17)18-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2 |
InChI Key |
LYGRBXMEVAZBQH-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC(=O)C1N(C2)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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